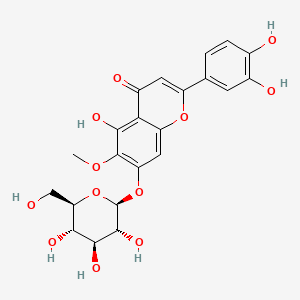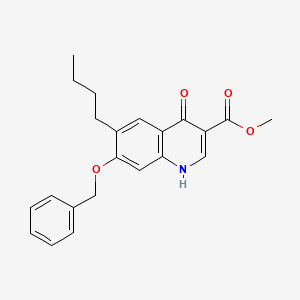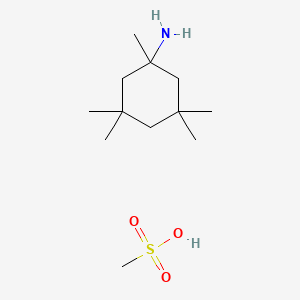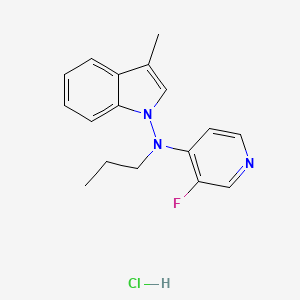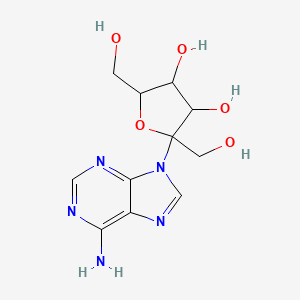
プシコフラニン
概要
説明
プシコフラニンは、1959年にシュレーダーとフックセマによって初めて記載された抗生物質化合物です 。これは、ストレプトマイセス・ハイグロスコピカス変種デコイキウス の発酵によって生成されます。 プシコフラニンは、その抗菌性と、グアニンヌクレオチド合成に不可欠な酵素であるキサンチン5'-リン酸アミナーゼを阻害する能力で知られています .
科学的研究の応用
Psicofuranine has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition, particularly xanthosine 5’-phosphate aminase.
Biology: Investigated for its antibacterial properties and its effects on bacterial growth.
Medicine: Studied for its potential antitumor activity and its effects on various types of cancer cells.
Industry: Used in the production of guanosine by resistant mutants of Bacillus subtilis.
作用機序
プシコフラニンは、グアニンヌクレオチド合成に不可欠な酵素であるキサンチン5'-リン酸アミナーゼを阻害することで作用を発揮します 。この阻害により、グアニンヌクレオチドが欠乏し、さまざまな細胞プロセスに影響を与えます。 関連する分子標的と経路には、基質としてグルタミンまたはアンモニアを使用した場合の酵素の触媒活性の阻害が含まれます .
類似の化合物との比較
プシコフラニンは、次のような他のヌクレオシド系抗生物質と似ています。
アングストマイシンC: 構造と機能においてプシコフラニンとよく似ています.
デコイニン: グアニル酸生合成阻害剤としての作用機序が似ています.
ツベルシジン: 類似の生物学的活性を示す別のヌクレオシド系抗生物質です.
トヨカマイシン: プシコフラニンと構造と機能が似ています.
サンギバマイシン: 比較可能な特性を持つ別のヌクレオシド系抗生物質です.
プシコフラニンは、キサンチン5'-リン酸アミナーゼへの特異的な結合と阻害においてユニークであり、他の類似の化合物とは異なります .
Safety and Hazards
生化学分析
Biochemical Properties
Psicofuranine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This interaction plays a crucial role in the biosynthesis of Psicofuranine .
Molecular Mechanism
The molecular mechanism of Psicofuranine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This suggests that Psicofuranine may exert its effects at the molecular level through enzyme interactions .
準備方法
化学反応の分析
プシコフラニンは、次のようなさまざまな化学反応を起こします。
還元: プシコフラニンを含む還元反応は、文献でもあまり詳しく説明されていません。
これらの反応で使用される一般的な試薬と条件には、さまざまな酸化剤と還元剤、および置換反応に適した特定の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
プシコフラニンは、次のような科学研究の用途があります。
類似化合物との比較
Psicofuranine is similar to several other nucleoside antibiotics, including:
Angustmycin C: Closely resembles psicofuranine in structure and function.
Decoyinine: Shares a similar mechanism of action as an inhibitor of guanylic acid biosynthesis.
Tubercidin: Another nucleoside antibiotic with similar biological activity.
Toyocamycin: Similar in structure and function to psicofuranine.
Sangivamycin: Another nucleoside antibiotic with comparable properties.
Psicofuranine is unique in its specific binding and inhibition of xanthosine 5’-phosphate aminase, which distinguishes it from other similar compounds .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYRKVSCLSXSJ-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172052 | |
| Record name | Psicofuranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-54-0 | |
| Record name | 1′-C-(Hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psicofuranine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psicofuranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOFURANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Psicofuranine?
A1: Psicofuranine acts as an adenosine analogue and primarily inhibits the enzyme xanthosine-5'-phosphate aminase (XMP aminase). [, , , ] This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP) in the de novo purine biosynthesis pathway. [, ]
Q2: What are the downstream effects of Psicofuranine's inhibition of XMP aminase?
A2: Inhibition of XMP aminase by Psicofuranine leads to:
- Depletion of GMP: This disrupts the balance of intracellular nucleotide pools, ultimately impacting DNA and RNA synthesis. [, , , ]
- Accumulation of XMP: This can lead to increased levels of xanthosine, which is excreted from the cell. [, ]
Q3: What is the molecular formula and weight of Psicofuranine?
A3: Psicofuranine has the molecular formula C11H15N5O6 and a molecular weight of 313.26 g/mol.
Q4: What is known about the stability of Psicofuranine?
A7: Psicofuranine undergoes acid-catalyzed hydrolysis, breaking down into adenine and the sugar psicose. [] This degradation can affect assay accuracy and might necessitate specific formulation strategies. []
Q5: Are there specific formulation strategies to enhance Psicofuranine's stability or bioavailability?
A8: While the provided abstracts don't detail specific formulation strategies, they highlight the need to consider Psicofuranine's acid lability. [] Future research could explore approaches like prodrugs or delivery systems to improve its stability and bioavailability.
Q6: What is the biological half-life of Psicofuranine in humans?
A9: The biological half-life of Psicofuranine in humans is approximately 140 minutes, as determined by serum level analysis after oral administration. []
Q7: Are there significant species differences in Psicofuranine's pharmacokinetics?
A10: Yes, while the biological half-life is similar between humans and dogs, significant differences exist in gastrointestinal absorption. [] This highlights the importance of considering species-specific variations in preclinical studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


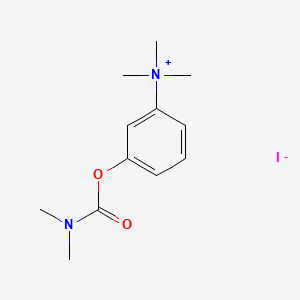
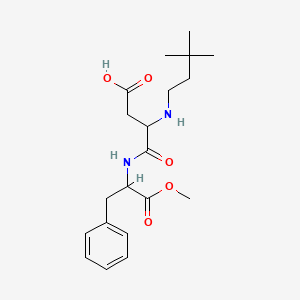

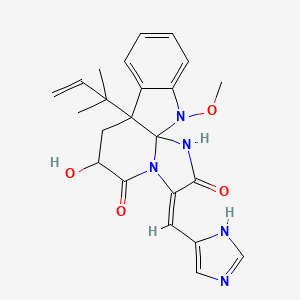
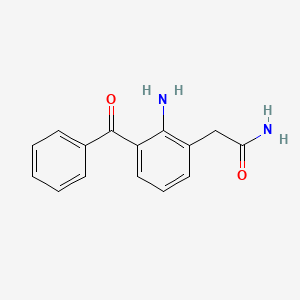
![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)
